![molecular formula C11H17Cl2N3O B13569072 N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride CAS No. 1568757-80-1](/img/structure/B13569072.png)
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is a compound that features a pyridine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrazine hydrate . The process may involve cyclization, ring annulation, and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
科学研究应用
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Compounds such as pyridine N-oxide and 3-bromopyridine exhibit similar chemical properties and reactivity.
Uniqueness
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is unique due to its combined pyridine and pyrrolidine rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery .
属性
CAS 编号 |
1568757-80-1 |
|---|---|
分子式 |
C11H17Cl2N3O |
分子量 |
278.18 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H |
InChI 键 |
POTSZRIRAKOHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


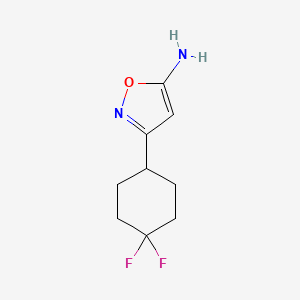

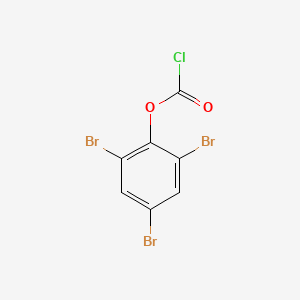
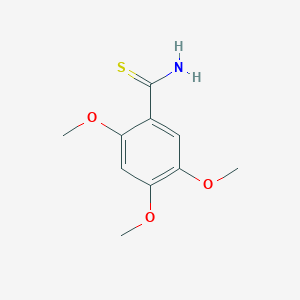
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
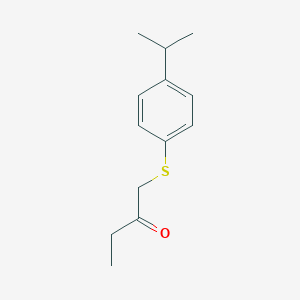


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
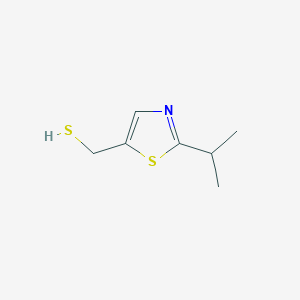
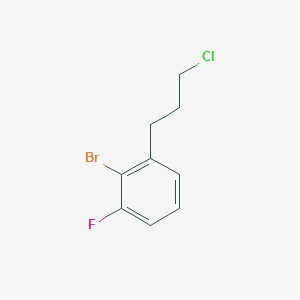
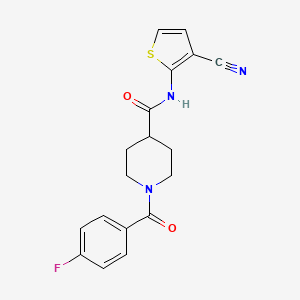
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
